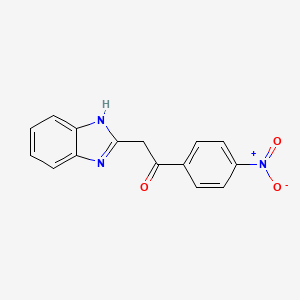

![molecular formula C8H7BrN2 B2436244 3-Brom-5-methylpyrazolo[1,5-a]pyridin CAS No. 1527716-58-0](/img/structure/B2436244.png)

3-Brom-5-methylpyrazolo[1,5-a]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

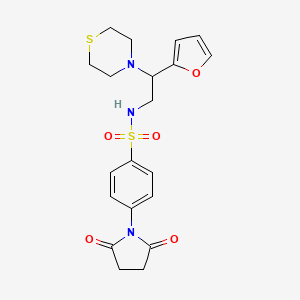

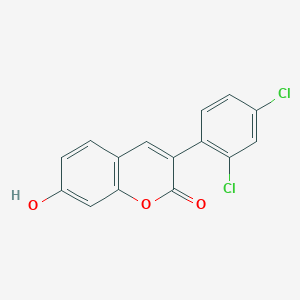

“3-Bromo-5-methylpyrazolo[1,5-a]pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through a new and facile method. This involves the trifluoracetic acid-catalyzed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals . Another method involves the one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” can be analyzed using various computational methods such as DFT and TD-DFT calculations . These methods can reveal key characteristics of the compound, such as the influence of electron-donating groups (EDGs) at position 7 on the fused ring, which favor large absorption/emission intensities .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” can be diverse. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . Other reactions include the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide 1,4-disubstituted pyrazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” include a molecular weight of 211.06 . It is a solid at room temperature . The compound’s InChI code is 1S/C8H7BrN2/c1-6-8(10-5-7(6)9)11-4-2-3-11/h2-5H,1H3 .Wissenschaftliche Forschungsanwendungen

Biologische Anwendungen

Das Pyrazolo[1,5-a]pyridin-Gerüst hat aufgrund seiner vielseitigen Eigenschaften in der biologischen Forschung an Bedeutung gewonnen. Forscher haben sein Potenzial untersucht als:

- Krebstherapie: Jüngste Studien haben die Verwendung von Pyrazolo[1,5-a]pyrimidinen als vielversprechende Kandidaten für die Krebsbehandlung hervorgehoben . Ihre Kombination aus photophysikalischen Eigenschaften und biologischen Aktivitäten macht sie für die gezielte Behandlung von Krebszellen interessant.

- Lipid-Tropfen-Biomarker: Die Arbeitsgruppe von Professor Jian-Feng Ge entdeckte, dass diese Verbindungen als Lipid-Tropfen-Biomarker für Krebszellen (HeLa-Zellen) und normale Zellen (L929-Zellen) dienen können . Dies zeigt ihre Vielseitigkeit in der zellulären Bildgebung und Diagnostik.

Anwendungen in der Materialwissenschaft

Die außergewöhnlichen photophysikalischen Eigenschaften von Pyrazolo[1,5-a]pyridinen haben zu ihrer Erforschung in der Materialwissenschaft geführt:

- Fluoreszenz-Sonden: Diese Verbindungen weisen hohe Quantenausbeuten und eine ausgezeichnete Photostabilität auf, was sie zu wertvollen Fluoreszenz-Sonden in verschiedenen Lösungsmitteln macht .

- Neue Fluorophore: Forscher haben ihre Verwendung als neue Fluorophore untersucht, die Anwendungen in Sensoren, Bildgebung und optoelektronischen Geräten finden könnten .

Chemische Synthese und Funktionalisierung

Die einfache Synthese und die Funktionalisierung von Pyrazolo[1,5-a]pyridinen haben großes Interesse geweckt:

- Kleine Größe: Ihre kompakte Struktur, die auf [5,6]-kondensierten N-heterocyclischen Systemen basiert, macht sie attraktiv für die Entwicklung neuer Verbindungen .

- Effiziente Synthese: Forscher haben effiziente Synthesewege entwickelt, um auf diese Moleküle zuzugreifen .

Arzneimittelforschung und Pharmazeutische Chemie

Obwohl spezifische Anwendungen noch im Entstehen sind, bietet der Pyrazolo[1,5-a]pyridin-Kern vielversprechende Möglichkeiten in der Arzneimittelforschung:

- Zielen auf Kinasen: Forscher erforschen ihr Potenzial als Kinase-Inhibitoren, die eine entscheidende Rolle bei verschiedenen Krankheiten spielen .

Photophysik und Spektroskopie

Safety and Hazards

The safety information for “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

It is known that the compound interacts with the atp-binding pocket of cdk2 . This interaction likely inhibits the kinase activity of CDK2, preventing the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 has downstream effects on cellular proliferation and survival .

Pharmacokinetics

General properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a drug’s bioavailability

Result of Action

The molecular and cellular effects of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine’s action are primarily related to its inhibition of CDK2. By preventing the progression of the cell cycle, the compound can induce cell cycle arrest and apoptosis . This can result in the reduction of cellular proliferation, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions

Eigenschaften

IUPAC Name |

3-bromo-5-methylpyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUSPICQNPUFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527716-58-0 |

Source

|

| Record name | 3-bromo-5-methylpyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

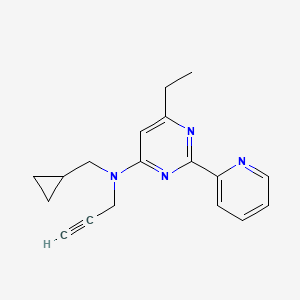

![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2436161.png)

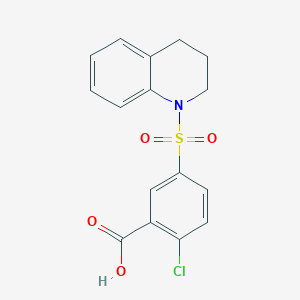

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2436164.png)

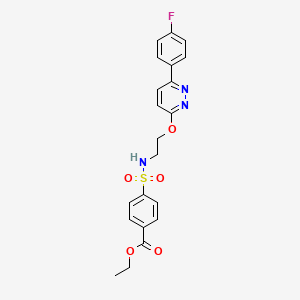

![Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2436166.png)

![5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide](/img/structure/B2436168.png)